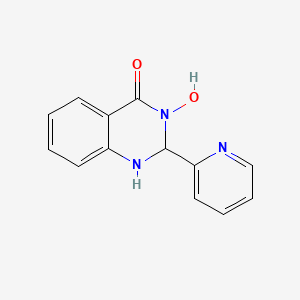![molecular formula C14H12BrN5O3S2 B10947870 2-(4-bromo-1H-pyrazol-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10947870.png)
2-(4-bromo-1H-pyrazol-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-1H-PYRAZOL-1-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound that features a pyrazole ring, a thiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-1H-PYRAZOL-1-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the bromo group. The thiazole ring is then synthesized separately and attached to the pyrazole ring through a sulfonamide linkage. The final step involves the acetylation of the amide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-1H-PYRAZOL-1-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
2-(4-BROMO-1H-PYRAZOL-1-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-1H-PYRAZOL-1-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The pyrazole and thiazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMO-1H-PYRAZOL-1-YL)ETHANOL
- 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE-1-ETHANOL
- 1-(2-HYDROXYETHYL)-4-BROMOPYRAZOLE
Uniqueness
2-(4-BROMO-1H-PYRAZOL-1-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE is unique due to its combination of a pyrazole ring, a thiazole ring, and a sulfonamide group. This combination provides a distinct set of chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C14H12BrN5O3S2 |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C14H12BrN5O3S2/c15-10-7-17-20(8-10)9-13(21)18-11-1-3-12(4-2-11)25(22,23)19-14-16-5-6-24-14/h1-8H,9H2,(H,16,19)(H,18,21) |
InChI Key |
MFKCXICBVPGQCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C=N2)Br)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-bis(difluoromethyl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B10947788.png)
![3-methyl-8-oxo-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947799.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(E)-(pentafluorophenyl)methylidene]acetohydrazide](/img/structure/B10947812.png)
![3-[(acetyloxy)methyl]-7-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947813.png)
![Methyl 4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10947818.png)
![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10947826.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(4-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B10947838.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B10947843.png)
![1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10947856.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10947875.png)
![2-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]quinoline-4-carboxamide](/img/structure/B10947881.png)
![2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide](/img/structure/B10947886.png)
![3-[(Acetyloxy)methyl]-7-{[(3,5-dimethylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947897.png)
